Apelin-36 exerts its biological effects by binding to and activating the Apelin receptor (APJ) [, ]. APJ, also known as APLNR, is a G protein-coupled receptor primarily coupled to the Gi protein signaling pathway [, ].
Upon binding of Apelin-36, APJ undergoes conformational changes that initiate downstream signaling cascades. This activation typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels [].
Cardiovascular Research: Apelin-36 demonstrates potent cardiovascular effects, including vasodilation, inotropic action, and angiogenesis, making it a key player in regulating blood pressure and cardiac function [, , , , , , ].
Metabolic Studies: Apelin-36 influences glucose homeostasis by promoting glucose uptake in skeletal muscle and adipose tissue [, ]. It also plays a role in lipid metabolism, potentially contributing to the development of obesity and related metabolic disorders [, ].
Reproductive Biology: Apelin-36 and APJ are expressed in reproductive tissues, suggesting roles in placental development, fetal growth, and potentially in conditions like preeclampsia [, , , ].
Cancer Research: Apelin-36 and its receptor are implicated in tumor growth and angiogenesis in various cancers. While the precise role of apelin-36 in cancer remains complex and context-dependent, it presents a potential target for future therapeutic interventions [, , ].
Respiratory System: Apelin-36 demonstrates protective effects in pulmonary hypertension, a debilitating disease characterized by high blood pressure in the lungs [, ]. Its ability to induce vasodilation and improve cardiac output makes it a promising therapeutic candidate.
Ocular Health: Research suggests a potential role for apelin-36 in ocular diseases, particularly diabetic retinopathy. Apelin levels are elevated in the vitreous humor of patients with this condition, and apelin-36 has been shown to influence retinal pigment epithelial cell function [].
Developing more stable and potent Apelin analogues, such as the cyclic biased agonist MM07 [, ], with improved pharmacokinetic profiles for therapeutic applications.
Elucidating the complex interplay between the apelin/APJ system and other signaling pathways, including the renin-angiotensin system [], to develop more effective therapeutic strategies for cardiovascular and metabolic diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2